Prenalterol Methyl Ether-d7 Prenalterol Methyl Ether-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210744
InChI:
SMILES:
Molecular Formula: C₁₃H₁₄D₇NO₃
Molecular Weight: 246.35

Prenalterol Methyl Ether-d7

CAS No.:

Cat. No.: VC0210744

Molecular Formula: C₁₃H₁₄D₇NO₃

Molecular Weight: 246.35

* For research use only. Not for human or veterinary use.

Prenalterol Methyl Ether-d7 -

Specification

Molecular Formula C₁₃H₁₄D₇NO₃
Molecular Weight 246.35

Introduction

Chemical Properties and Structural Characteristics

Prenalterol Methyl Ether-d7 is a pale yellow solid with a molecular weight of 246.35 g/mol. Its chemical formula, C₁₃H₁₄D₇NO₃, indicates the replacement of seven hydrogen atoms with deuterium, a strategy used to alter pharmacokinetic and metabolic profiles without significantly affecting biological activity.

Key Physical and Chemical Attributes

PropertyValue/Description
Catalogue NumberC258590
CAS NumberNot Available (N/A)
Purity≥98%
Physical StatePale yellow solid
SolubilityChloroform, dichloromethane, DMSO
Storage Conditions2–8°C, protected from light/air

The deuterium labeling enhances stability in metabolic pathways, making it valuable for tracking drug distribution and degradation in vitro and in vivo.

Role in Prenalterol Synthesis and Pharmacological Context

Prenalterol Methyl Ether-d7 is synthesized as an intermediate in the production of Prenalterol, a β₁-adrenergic agonist that enhances cardiac contractility and heart rate. Its deuterated form facilitates studies on the parent compound’s metabolism, such as enzyme interactions and clearance mechanisms.

Prenalterol: A Cardiotonic Agent

Prenalterol is a selective β₁-adrenergic receptor agonist used to treat heart failure and angina. Unlike non-selective β-agonists, it minimizes bronchoconstriction and peripheral vasodilation, reducing adverse effects . The methyl ether-d7 variant is critical for:

  • Isotopic Tracing: Tracking Prenalterol’s metabolic fate using mass spectrometry.

  • Enzyme Kinetics: Investigating cytochrome P450 (CYP) enzyme interactions, particularly CYP2D6 and CYP1A2, which metabolize β-adrenergic agents .

  • Stability Studies: Assessing deuterium’s impact on metabolic resistance and half-life.

Synthesis and Analytical Characterization

The synthesis of Prenalterol Methyl Ether-d7 involves deuterium incorporation at specific positions to maintain stereochemical integrity. Key steps include:

Synthetic Pathways

  • Deuterium Introduction: Selective deuteration of the methyl ether group, ensuring minimal isotopic scrambling.

  • Purification: Chromatographic techniques (e.g., HPLC) to achieve ≥98% purity .

  • Quality Control: NMR and mass spectrometry to confirm deuterium enrichment and structural homogeneity.

Analytical Data from Literature

Studies by Ma et al. (2008), Scheiber et al. (2009), and Broadley et al. (2010) highlight the compound’s utility in pharmacokinetic assays. For example, deuterated Prenalterol derivatives are used in LC-MS/MS to quantify parent drug levels in plasma, improving assay sensitivity .

Applications in Preclinical and Clinical Research

Prenalterol Methyl Ether-d7 is employed in:

Pharmacokinetic Studies

ApplicationMethodologyOutcome
Metabolic ProfilingLC-MS/MS with deuterated internal standardsQuantification of Prenalterol in biological matrices
Enzyme InhibitionIn vitro CYP450 assaysIdentification of metabolites and inhibition patterns
Stability TestingForced degradation under acidic/basic conditionsAssessment of deuterium’s protective role

Mechanistic Insights

Deuterium labeling helps resolve ambiguities in metabolic pathways. For instance, studies using Prenalterol Methyl Ether-d7 have shown that deuterium substitution at the methyl group reduces oxidative metabolism by CYP2D6, prolonging the compound’s half-life .

ParameterRecommendation
Temperature2–8°C (refrigerated)
Light SensitivityProtect from UV light
Solvent CompatibilityChloroform, DCM, DMSO

Precautions

  • Contamination Risk: Adhesion to vial necks during transport; centrifugation (200–500 RPM) recommended for liquid formulations .

  • Reactivity: Avoid exposure to strong oxidizers or bases to prevent deuterium scrambling.

Future Directions and Research Gaps

While Prenalterol Methyl Ether-d7 is a vital tool in β-adrenergic research, gaps remain:

  • In Vivo Metabolic Studies: Limited data on deuterium’s impact on tissue distribution and clearance in humans.

  • Synthetic Complexity: Challenges in achieving high deuterium incorporation without compromising yield.

  • Regulatory Compliance: Need for standardized protocols for isotopic purity assessment.

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